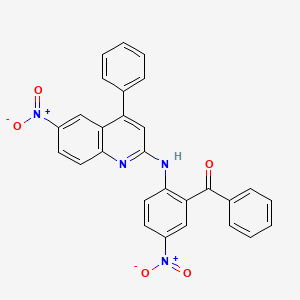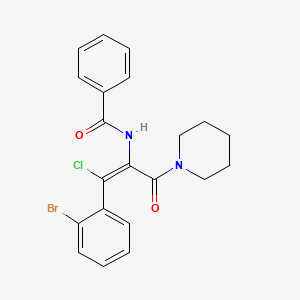![molecular formula C16H16N4O B2505455 N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamid CAS No. 847387-66-0](/img/structure/B2505455.png)
N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide includes an imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system, and a propanamide group attached to a methylphenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process. It is responsible for the biosynthesis of prostaglandins (PGs), which are mediators that interfere in the inflammatory process .
Mode of Action
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide interacts with COX-2 by fitting into its active site . The compound acts as a COX-2 inhibitor, showing moderate to good selectivity for the inhibition of the COX-2 enzyme . This interaction results in the inhibition of prostaglandin production, thereby decreasing inflammation .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway by inhibiting the COX-2 enzyme . Prostaglandins, especially PGE2, increase pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .
Pharmacokinetics
The compound’s efficacy in in vitro and in vivo assays suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a decrease in inflammation. In vitro assays have shown that the compound has a high efficiency in decreasing inflammation . In vivo studies using the writhing reflex test have shown that the compound has dose-dependent anti-nociceptive activity .
Biochemische Analyse
Biochemical Properties
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further enhancing its therapeutic potential .
Cellular Effects
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has been shown to affect various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth . It also modulates cell signaling pathways, such as the NF-κB pathway, which plays a key role in inflammation and immune response. Furthermore, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide influences gene expression by regulating the transcription of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its binding interactions with the COX-2 enzyme. This compound fits into the active site of COX-2, thereby inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide maintains its anti-inflammatory and anticancer effects, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
In animal models, the effects of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide vary with different dosages. At low to moderate doses, this compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At high doses, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens for safe and effective therapeutic use.
Metabolic Pathways
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is involved in various metabolic pathways, including those related to inflammation and cancer . This compound interacts with enzymes such as COX-2 and other metabolic enzymes, influencing metabolic flux and metabolite levels. By modulating these pathways, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide exerts its therapeutic effects .
Transport and Distribution
Within cells and tissues, N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide exhibits specific subcellular localization, which is crucial for its activity and function . This compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. Its localization to sites of inflammation or tumor growth enhances its therapeutic efficacy by ensuring its presence at the site of action .
Vorbereitungsmethoden
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate can then be further functionalized through a series of reactions, including alkylation and acylation, to introduce the propanamide group and the methylphenyl ring . Industrial production methods often involve multicomponent reactions and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazo[1,2-a]pyrimidine core or the methylphenyl ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can be compared with other imidazo[1,2-a]pyrimidine derivatives:
Similar Compounds: Examples include 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 2-(4-methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine.
Uniqueness: The unique structural features of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide, such as the specific substitution pattern on the imidazo[1,2-a]pyrimidine core and the presence of the propanamide group, contribute to its distinct biological activity and potential therapeutic applications
Eigenschaften
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-15(21)18-13-9-12(6-5-11(13)2)14-10-20-8-4-7-17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZPNCHUDUZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2505376.png)
![2-chloro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2505381.png)
![2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2505383.png)



![N-(2,5-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2505390.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)
![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

